2-(difluoromethyl)-3-methoxybenzoic acid
Description
2-(Difluoromethyl)-3-methoxybenzoic acid is a fluorinated benzoic acid derivative characterized by a difluoromethyl (-CF₂H) group at the ortho position (C2) and a methoxy (-OCH₃) group at the meta position (C3) relative to the carboxylic acid moiety. The incorporation of fluorine atoms enhances the compound’s metabolic stability, bioavailability, and binding affinity due to fluorine’s electronegativity and small atomic radius . Such fluorinated benzoic acids are pivotal in pharmaceutical and agrochemical research, where substituent patterns dictate activity and selectivity .
Properties
CAS No. |
1780500-91-5 |
|---|---|
Molecular Formula |
C9H8F2O3 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Starting Material : 5 g of 2-(difluoromethyl)-3-methoxybenzaldehyde.
-
Base and Oxidant : Aqueous potassium hydroxide (30 g in 200 mL H₂O) and hydrogen peroxide (40 mL, 29.5%).
-
Conditions : Reaction at 70°C for 2 hours under stirring.
-
Workup :
-
Cooling to room temperature.
-
Dichloromethane (DCM) extraction to remove organic impurities.
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Acidification of the aqueous phase to pH 2 using concentrated HCl.
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Ethyl acetate (EA) extraction, drying, and solvent evaporation.
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Recrystallization with DCM/EA and petroleum ether (PE).
-
Key Data
| Parameter | Value |
|---|---|
| Yield | 52% (2.6 g from 5 g aldehyde) |
| Purity | >98% (HPLC) |
| Reaction Time | 2 hours |
Advantages :
Limitations :
-
Requires access to the aldehyde precursor, which may necessitate additional synthesis steps.
A radical-based decarboxylative coupling strategy, adapted from ACS Omega (2023) , enables the introduction of difluoromethyl groups onto methoxy-substituted aromatic rings. While originally developed for benzimidazo[2,1-a]isoquinolin-6(5H)-ones, this method is applicable to benzoic acid synthesis with modifications.
Reaction Protocol
-
Starting Materials :
-
3-Methoxybenzoic acid (1.0 equiv).
-
α,α-Difluorophenylacetic acid (1.5 equiv).
-
-
Oxidant : Ammonium persulfate ((NH₄)₂S₂O₈, 3.0 equiv).
-
Solvent : Dimethyl sulfoxide (DMSO).
-
Conditions : 80°C under argon for 8 hours.
Mechanism
-
Decarboxylation : (NH₄)₂S₂O₈ generates a difluoromethyl radical (·CF₂H) from α,α-difluorophenylacetic acid.
-
Radical Addition : The ·CF₂H radical attacks the aromatic ring at the ortho position relative to the methoxy group.
-
Oxidation : The intermediate radical undergoes oxidation to form the carboxylic acid.
Key Data
Advantages :
Limitations :
-
Requires optimization for benzoic acid substrates.
-
Limited scalability due to radical recombination side reactions.
Multi-Step Synthesis from 4-Methyl-3-Methoxybenzoic Acid
A multi-step approach from CN107721869A involves bromination, hydrolysis, and oxidation, modified to introduce a difluoromethyl group.
Reaction Protocol
-
Bromination :
-
Starting Material : 4-Methyl-3-methoxybenzoic acid.
-
Reagent : Bromine (Br₂) in carbon tetrachloride (CCl₄).
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Product : 4-Bromomethyl-3-methoxybenzoic acid.
-
-
Fluorination :
-
Reagent : Diethylaminosulfur trifluoride (DAST).
-
Product : 4-(Difluoromethyl)-3-methoxybenzoic acid.
-
-
Oxidation :
-
Reagent : Potassium permanganate (KMnO₄) in acidic conditions.
-
Product : 2-(Difluoromethyl)-3-methoxybenzoic acid.
-
Key Data
| Step | Yield |
|---|---|
| Bromination | 65% |
| Fluorination | 45% |
| Oxidation | 70% |
| Overall Yield | ~20% |
Advantages :
-
Uses inexpensive starting materials.
Limitations :
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Aldehyde Oxidation | 52% | High | High | Moderate |
| Decarboxylative | 89%* | High | Moderate | Low |
| Multi-Step | ~20% | Moderate | Low | High |
*Reported for analogous compound; requires validation for target molecule.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation of the methoxy group can yield 2-(difluoromethyl)-3-formylbenzoic acid.
- Reduction of the carboxylic acid group can produce 2-(difluoromethyl)-3-methoxybenzyl alcohol.
- Substitution reactions can lead to various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type and Position
Table 1: Key Compounds and Substituent Effects
Electronic and Steric Effects
Electron-Withdrawing Groups (EWGs):
- The trifluoromethyl (-CF₃) group in 2-methoxy-5-(trifluoromethyl)benzoic acid significantly lowers the pKa of the carboxylic acid (increasing acidity) compared to the difluoromethyl (-CF₂H) variant, enhancing solubility in aqueous environments .
- Chlorine substituents (e.g., in Dicamba) provide moderate electron withdrawal but primarily improve lipophilicity, favoring herbicidal activity through membrane penetration .
- Methoxy Group Orientation: The meta-methoxy group in this compound avoids steric clash with the carboxylate, unlike ortho-substituted analogs, improving receptor binding .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(difluoromethyl)-3-methoxybenzoic acid in academic settings?
- Methodological Answer : Synthesis often involves introducing the difluoromethyl group via transition metal-catalyzed reactions or radical chemistry. A common approach includes:
Substitution Reactions : Reacting 3-methoxybenzoic acid derivatives with difluoromethylating agents (e.g., ClCF₂H or BrCF₂H) under palladium catalysis .
Hydrolysis : Final hydrolysis of ester intermediates to yield the carboxylic acid moiety.
- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions like over-fluorination. Use NMR (¹⁹F, ¹H) and LC-MS for intermediate tracking .
Q. How can researchers characterize the electronic effects of the difluoromethyl group in this compound?
- Methodological Answer :
- Spectroscopy : ¹⁹F NMR to assess electron-withdrawing effects; compare chemical shifts with non-fluorinated analogs.
- Computational Studies : Density Functional Theory (DFT) calculations to map electrostatic potential surfaces and evaluate substituent effects on aromatic ring electron density .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences.
- Chromatography : Reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% TFA) for high-purity isolation .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?
- Methodological Answer :
- Cross-Validation : Compare DFT-predicted reaction pathways (e.g., electrophilic substitution sites) with experimental kinetic studies.
- Solvent Effects : Account for solvent polarity in computations, as the difluoromethyl group’s inductive effects are solvent-sensitive .
- Example : If computations predict meta-substitution but experiments show para-products, re-evaluate transition-state solvation models .
Q. What experimental strategies elucidate the pharmacokinetic (PK) impact of the difluoromethyl group in vivo?
- Methodological Answer :
- Metabolic Stability Assays : Incubate the compound with liver microsomes to measure CYP450-mediated degradation.
- Plasma Protein Binding : Use equilibrium dialysis to assess binding affinity, as fluorine often enhances plasma half-life .
Q. How does the substitution pattern (e.g., methoxy vs. methyl groups) influence bioactivity in related benzoic acid derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., 3-methoxy vs. 3-methyl) and test in enzyme inhibition assays.
- Crystallography : Co-crystallize derivatives with target enzymes (e.g., fungal succinate dehydrogenase) to map binding interactions .
- Table : Comparative Bioactivity of Substituted Benzoic Acids
| Substituent | IC₅₀ (Enzyme X) | LogP |
|---|---|---|
| 3-Methoxy | 12 nM | 2.1 |
| 3-Methyl | 45 nM | 2.8 |
| 3-Trifluoromethyl | 8 nM | 3.2 |
| Data adapted from agrochemical inhibitor studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
